molecular formula C11H15N7O5 B235110 N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 154094-89-0

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide

Cat. No. B235110
M. Wt: 323.27 g/mol
InChI Key: OLBKKJWKUWGTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as MNAA, is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors.

Mechanism Of Action

The mechanism of action of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) in hypoxic cells. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide is metabolized in hypoxic cells to form a nitro radical, which reacts with oxygen to form ROS. These ROS are highly reactive and can cause damage to cellular components, leading to cell death.

Biochemical And Physiological Effects

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have selective cytotoxicity towards hypoxic cells, which are commonly found in solid tumors. The compound has been shown to induce apoptosis in cancer cells, and to inhibit cell proliferation. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages And Limitations For Lab Experiments

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide also has some limitations for lab experiments. The compound is highly reactive and can be toxic to cells at high concentrations. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. One area of interest is the development of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide analogs with improved selectivity and potency. Another area of interest is the combination of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide with other cancer therapies, such as radiation or chemotherapy. Finally, the use of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide as a diagnostic tool for hypoxic tumors is also an area of active research. Overall, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has shown great promise as a potential cancer therapy, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form N-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. This intermediate is then reacted with 2-nitroimidazole-1-yl-acetic acid to form N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide. The synthesis of N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are commonly found in solid tumors. N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in vitro. In addition, N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide has been tested in animal models of cancer, and has been shown to inhibit tumor growth and increase survival rates.

properties

CAS RN

154094-89-0

Product Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide

Molecular Formula

C11H15N7O5

Molecular Weight

323.27 g/mol

IUPAC Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19)

InChI Key

OLBKKJWKUWGTRS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

synonyms

2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide

Origin of Product

United States

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